molecular formula C12H11F3N4O2 B12439396 N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12439396
M. Wt: 300.24 g/mol
InChI Key: ZRNNJSUJVZEMEE-UHFFFAOYSA-N
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Description

N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a pyrimidine-derived glycine conjugate with the molecular formula C₁₂H₁₁F₃N₄O₂ and a molecular weight of 300.24 g/mol . Its structure features a 4-(trifluoromethyl)pyrimidine core substituted at the 6-position with a 1-methylpyrrol-2-yl group, while the 2-position is linked to a glycine moiety.

Properties

Molecular Formula

C12H11F3N4O2

Molecular Weight

300.24 g/mol

IUPAC Name

2-[[4-(1-methylpyrrol-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C12H11F3N4O2/c1-19-4-2-3-8(19)7-5-9(12(13,14)15)18-11(17-7)16-6-10(20)21/h2-5H,6H2,1H3,(H,20,21)(H,16,17,18)

InChI Key

ZRNNJSUJVZEMEE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group and the pyrrole ring. The final step involves the attachment of the glycine moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect.

Comparison with Similar Compounds

Table 1: Substituent-Dependent Properties

Compound Name 6-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Identifiers (e.g., DT codes)
N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 1-Methylpyrrol-2-yl C₁₂H₁₁F₃N₄O₂ 300.24 DT553
N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Thiazol-2-yl C₁₀H₇F₃N₄O₂S 304.25 DT540
N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 2-Furyl C₁₁H₈F₃N₃O₃ 287.20 Z97659
N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 3-Thienyl C₁₁H₈F₃N₃O₂S 303.26 208348
N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 4-Methoxyphenyl C₁₄H₁₂F₃N₃O₃ 327.26 DT231-DT234
N-[4-Trifluoromethyl-6-[3-(trifluoromethyl)phenyl]pyrimidin-2-yl]glycine 3-(Trifluoromethyl)phenyl C₁₄H₉F₆N₃O₂ 365.24 DT642

Key Observations:

Electronic Effects: The 1-methylpyrrol-2-yl group (electron-rich due to the pyrrole’s aromaticity) contrasts with thiazol-2-yl (electron-deficient heterocycle) and 4-methoxyphenyl (electron-donating methoxy group). These differences influence reactivity in nucleophilic/electrophilic reactions .

Steric and Solubility Profiles :

  • Bulky substituents like 3-(trifluoromethyl)phenyl (DT642) reduce solubility compared to smaller heterocycles (e.g., furyl or thienyl) .
  • The glycine moiety enhances water solubility across all analogs, though logP values vary with substituent hydrophobicity.

Synthetic Accessibility :

  • Compounds with aryl groups (e.g., methoxyphenyl, trifluoromethylphenyl) likely require Suzuki-Miyaura coupling for 6-substituent installation, whereas heterocyclic substituents (e.g., thiazol-2-yl) may involve nucleophilic aromatic substitution .

Biological Activity

N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound has a unique structure characterized by the presence of a pyrimidine ring substituted with both a trifluoromethyl group and a 1-methylpyrrole moiety. This structural configuration is believed to contribute significantly to its biological activity.

Biological Activity

1. Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.008 to 0.06 μg/mL, showcasing their potency against Gram-positive and Gram-negative bacteria .

2. Enzyme Inhibition
this compound has also been studied for its ability to inhibit key enzymes involved in bacterial DNA replication. For example, it has been reported to inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV, with IC50 values ranging from 0.0033 to 0.046 μg/mL . Such enzyme inhibition is crucial for developing new antibacterial agents that target bacterial replication mechanisms.

3. Anticancer Potential
Emerging evidence suggests that the compound may possess anticancer properties as well. Preliminary studies indicate that related pyrimidine derivatives can induce apoptosis in cancer cell lines, potentially through pathways involving oxidative stress and mitochondrial dysfunction . Further research is necessary to elucidate the specific mechanisms by which this compound exerts its effects on cancer cells.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Case Study 1: A study on a related pyrimidine derivative demonstrated significant antibacterial activity against multi-drug resistant strains of S. aureus, with an MIC lower than that of conventional antibiotics like ampicillin .
  • Case Study 2: Another investigation focused on the anticancer potential of pyrimidine derivatives, revealing that one analogue inhibited cell proliferation in breast cancer cells by inducing cell cycle arrest at the G1 phase .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Binding: The compound appears to bind effectively to the active sites of target enzymes, disrupting their function and leading to reduced bacterial viability.
  • Cellular Uptake: The presence of lipophilic groups such as trifluoromethyl enhances membrane permeability, facilitating cellular uptake and increasing bioavailability within target cells.

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